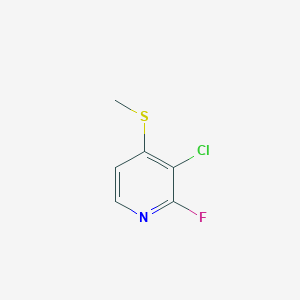

3-Chloro-2-fluoro-4-(methylthio)pyridine

Description

The exact mass of the compound 2-Chloro-1-fluoro-3-(methylsulfanyl)pyridine is 176.9815262 g/mol and the complexity rating of the compound is 114. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-fluoro-4-methylsulfanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNS/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBRVZCNVMIRCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=NC=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Overview of Halogenated Pyridine Chemistry: the Case of 3 Chloro 2 Fluoro 4 Methylthio Pyridine

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Heterocyclic Chemistry Research

The pyridine ring, a six-membered heteroaromatic compound, is a fundamental scaffold in organic and medicinal chemistry. nih.govacs.org Its structural similarity to benzene, with one methine group replaced by a nitrogen atom, imparts unique chemical properties. wikipedia.org Pyridine and its derivatives are ubiquitous, found in natural products like nicotine (B1678760) and vitamins, and are essential components in numerous pharmaceuticals and agrochemicals. acs.orgwikipedia.org The presence of the nitrogen atom makes the pyridine ring a polar and ionizable aromatic molecule, which can enhance the solubility and bioavailability of less soluble compounds. nih.gov This characteristic has made pyridine scaffolds highly sought after in the pharmaceutical industry for drug design and discovery. nih.govnih.gov

In organic synthesis, pyridine derivatives serve as versatile building blocks and are utilized in a wide array of chemical transformations. nih.gov They are employed as ligands in organometallic chemistry, catalysts in various reactions, and as starting materials for the construction of more complex heterocyclic systems. nih.govnih.gov The pyridine nucleus is a common feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry. wikipedia.orgnih.gov The continuous exploration of pyridine chemistry has led to the development of novel synthetic methodologies and the discovery of compounds with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. wikipedia.orgnih.gov

Strategic Importance of Halogenated Pyridines as Versatile Building Blocks

Halogenated pyridines are key intermediates in organic synthesis due to the reactivity of the carbon-halogen bond, which allows for a variety of functionalization reactions. youtube.comresearchgate.net The presence of halogen atoms on the pyridine ring, which is electron-deficient, facilitates nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgnih.gov Fluorine, in particular, is an excellent leaving group in such substitutions, especially when organolithium compounds are used as nucleophiles. wikipedia.org This reactivity makes halogenated pyridines valuable precursors for introducing a wide range of substituents onto the pyridine core.

Chlorinated pyridines, for instance, are produced on a large scale and serve as important intermediates for various biocides. youtube.com The strategic placement of halogen atoms can direct further substitutions and is a critical consideration in the synthesis of complex, polysubstituted pyridines. nih.gov Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds, and halogenated pyridines are common coupling partners in these transformations. nih.govsigmaaldrich.com The ability to selectively functionalize different positions of a polyhalogenated pyridine offers a streamlined approach to creating diverse molecular structures with potential applications in medicinal chemistry, agrochemicals, and materials science. nih.govnih.gov Over 250 FDA-approved drugs contain chlorine, underscoring the significance of chloro-containing heterocycles in pharmaceuticals. researchgate.netnih.gov

Role of Fluorine and Sulfur Substituents in Modulating Pyridine Reactivity and Synthetic Utility

The introduction of fluorine and sulfur-containing substituents onto a pyridine ring significantly modulates its electronic properties and reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the pyridine ring towards electrophilic substitution. uoanbar.edu.iq This deactivation is due to the decreased electron density of the ring. uoanbar.edu.iq Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic attack, making fluorinated pyridines excellent substrates for SNAr reactions. wikipedia.org In medicinal chemistry, the incorporation of fluorine can lead to improved metabolic stability, binding affinity, and bioavailability of drug candidates. nih.gov

Sulfur-containing groups, such as the methylthio (-SMe) group, can also influence the reactivity of the pyridine ring. The sulfur atom can act as a nucleophile and its presence can direct further chemical transformations. For instance, pyridine-2-sulfinates have been developed as effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions, offering an alternative to often unstable pyridine-2-boronates. sigmaaldrich.comrsc.org The combination of both fluorine and a sulfur-based substituent, as seen in 3-Chloro-2-fluoro-4-(methylthio)pyridine, creates a unique reactivity profile. The electron-withdrawing fluorine at the 2-position and the chlorine at the 3-position activate the ring for nucleophilic substitution, while the methylthio group at the 4-position can potentially be oxidized or participate in other transformations, offering multiple avenues for synthetic diversification. acs.org

Research Gaps and Opportunities in the Chemistry of Highly Substituted Pyridines

While significant progress has been made in pyridine chemistry, the synthesis of highly substituted and polysubstituted pyridines still presents considerable challenges. rsc.orgresearchgate.net Traditional methods often require harsh reaction conditions or multi-step sequences, which can limit their applicability and efficiency. nih.gov One of the primary challenges lies in achieving regioselectivity in the functionalization of pyridines that already bear multiple substituents. nih.gov The inherent reactivity differences at various positions of the pyridine ring can be subtle, making selective modification difficult. uoanbar.edu.iq

There is a growing need for the development of novel, efficient, and generalizable synthetic methods to access a diverse range of substituted pyridines. researchgate.netnih.gov Recent advancements include the development of metal-free cascade reactions and multicomponent reactions (MCRs) using nanocatalysts to construct polyfunctionalized pyridines from simple starting materials in a single step. rsc.orgnih.govrsc.orglookchem.com These approaches offer advantages such as operational simplicity, the use of readily available starting materials, and high yields. rsc.org Opportunities exist in exploring new catalytic systems, including photoredox catalysis, and designing novel reaction cascades that allow for the controlled and predictable synthesis of highly functionalized pyridine scaffolds. lookchem.com Furthermore, the exploration of the synthetic utility of underexplored substitution patterns on the pyridine ring could lead to the discovery of new molecules with unique biological and material properties. acs.orgnih.gov

Derivatization and Functionalization Strategies of 3 Chloro 2 Fluoro 4 Methylthio Pyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium and nickel, provides a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds at specific positions on the 3-chloro-2-fluoro-4-(methylthio)pyridine core. The reactivity of the C-Cl and C-F bonds, influenced by the pyridine (B92270) nitrogen and the methylthio group, dictates the regiochemical outcome of these reactions.

Suzuki–Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a versatile and widely used method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. For halogenated pyridines, including derivatives similar to this compound, this reaction is highly effective for introducing aryl, heteroaryl, or alkenyl groups. The general mechanism involves the oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by transmetalation with the boronic acid or ester and subsequent reductive elimination to yield the coupled product. nih.govyoutube.com

The reactivity of the C-Cl bond in this compound makes it a prime target for Suzuki-Miyaura coupling. The choice of catalyst, ligand, and base is crucial for achieving high yields. Palladium catalysts such as Pd(PPh₃)₄ or systems generated in situ from a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand are commonly employed. youtube.com The presence of multiple halogens requires careful optimization to ensure selective coupling at the chlorine-bearing carbon over the more inert fluorine-bearing carbon. In many cases involving chloro-pyridines, N-heterocyclic carbene (NHC) palladium complexes have demonstrated high efficacy, even in aqueous media. researchgate.net

Table 1: Illustrative Catalyst Screening for Suzuki-Miyaura Coupling of a Chloropyridine with Phenylboronic Acid This table is based on general findings for chloropyridine coupling and serves as an example.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | Moderate |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | High |

| 3 | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | High |

| 4 | (NHC)Pd(cinn)Cl (0.5) | - | NaHCO₃ | H₂O | High researchgate.net |

Note: Yields are qualitative and depend on specific substrate and reaction conditions.

Kumada and Negishi Cross-Coupling Methodologies

The Kumada and Negishi couplings offer powerful alternatives for C-C bond formation, utilizing organomagnesium (Grignard) and organozinc reagents, respectively. These methods are particularly useful for introducing alkyl groups, a transformation that can be challenging with other coupling techniques.

The Kumada coupling , the first transition metal-catalyzed cross-coupling reaction discovered, uses nickel or palladium catalysts to couple Grignard reagents with organic halides. organic-chemistry.org Its application to this compound would involve the reaction of an appropriate Grignard reagent (e.g., Alkyl-MgBr or Aryl-MgBr) with the C-Cl bond. Nickel catalysts, such as Ni(dppe)Cl₂, are often effective and more economical than palladium for this purpose. organic-chemistry.org

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org Organozincs are more tolerant of functional groups than Grignard reagents and are less reactive, which can lead to higher selectivity. organic-chemistry.org For a substrate like this compound, a Negishi coupling could be performed by first preparing an organozinc reagent (e.g., R-ZnCl) and then reacting it with the pyridine derivative in the presence of a palladium catalyst, such as one derived from Pd₂(dba)₃ and a bulky phosphine ligand like P(t-Bu)₃. nih.gov This method is highly effective for coupling aryl, vinyl, and alkyl groups, including those with functional groups that would be incompatible with Kumada conditions. organic-chemistry.org

Hiyama Cross-Coupling with Fluorinated Pyridyltrimethylsilanes

The Hiyama cross-coupling utilizes organosilanes as coupling partners in a palladium-catalyzed reaction with organic halides. organic-chemistry.org A key advantage of organosilanes is their stability, low toxicity, and ease of handling compared to other organometallic reagents. organic-chemistry.orgmdpi.com The reaction requires an activator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to generate a hypervalent silicon species that facilitates transmetalation. organic-chemistry.org

For a molecule like this compound, a Hiyama coupling strategy could be envisioned where it acts as the electrophile. Alternatively, the pyridine itself could be converted into an organosilane derivative to act as the nucleophilic partner. More relevant to the subsection title, incorporating a trimethylsilyl (B98337) group onto a fluorinated pyridine core allows for efficient Hiyama cross-coupling with various aryl halides. nih.gov Research has shown that chloro- and fluoro-substituted pyridyltrimethylsilanes undergo smooth coupling at room temperature, providing a novel route to functionalized bi(het)aryls. mdpi.comnih.gov This suggests that a trimethylsilyl analogue of this compound could be a valuable intermediate for further diversification.

Palladium-Catalyzed C-H Arylation of Fluoroarenes with Chloropyridines

Direct C-H arylation is an increasingly important strategy in organic synthesis as it avoids the pre-functionalization step of creating an organometallic reagent. nih.gov In this type of reaction, a C-H bond on one aromatic ring is directly coupled with a C-X (X=halide) bond on another.

Applying this to this compound, the compound could serve as the halide partner in the arylation of another fluoroarene. Palladium catalysts are typically used, often in conjunction with a ligand and a base. nih.gov The reaction involves the activation of a C-H bond on the fluoroarene substrate and coupling it with the C-Cl bond of the pyridine derivative. The development of mild palladium-catalyzed C-H arylation reactions using potassium aryltrifluoroborates has expanded the scope of this transformation to include various arylpyridine substrates. nih.gov

Nickel-Catalyzed Cross-Coupling Reactions with Fluoroazines

While palladium has dominated the field of cross-coupling, nickel catalysis has emerged as a powerful and cost-effective alternative. yale.edu Nickel catalysts can often couple less reactive electrophiles, such as aryl chlorides and fluorides, under milder conditions. organic-chemistry.org Fluoroazines, a class of compounds that includes this compound, are suitable substrates for nickel-catalyzed reactions.

Nickel-catalyzed cross-electrophile coupling, for instance, allows for the direct coupling of two different electrophiles, such as an aryl halide and a heteroaryl chloride, using a stoichiometric reductant. wisc.edu This avoids the use of pre-formed organometallic reagents. Furthermore, nickel catalysts have shown high reactivity in Suzuki-Miyaura and Kumada-type couplings of heteroaryl chlorides. wisc.eduresearchgate.net For a substrate containing both fluorine and chlorine, nickel catalysis could offer unique selectivity profiles compared to palladium. For example, specific nickel/ligand systems have been developed for the efficient cross-coupling of aryl fluorides and chlorides with Grignard reagents. organic-chemistry.org

Regioselectivity and Catalyst Optimization in Cross-Coupling

With multiple potential reaction sites (C2-F, C3-Cl), regioselectivity is a critical consideration in the functionalization of this compound. The outcome of a cross-coupling reaction is determined by a combination of factors, including the inherent electronic properties of the substrate, the steric environment of the reaction sites, and the nature of the catalyst and ligands. nih.gov

Generally, in polyhalogenated pyridines, the order of reactivity for oxidative addition to a Pd(0) catalyst is C-I > C-Br > C-OTf > C-Cl >> C-F. nih.gov Therefore, in this compound, the C-Cl bond at the C3 position is expected to be significantly more reactive than the C-F bond at C2. This inherent reactivity difference provides a strong basis for selective functionalization at the C3 position.

However, regioselectivity can be modulated and even reversed through careful catalyst and ligand selection. nih.gov For example, in dichloropyridines, conventional cross-coupling almost always occurs at the C2 position adjacent to the nitrogen. nih.gov Yet, specific sterically bulky N-heterocyclic carbene (NHC) ligands like SIPr can override this innate preference and direct the reaction to the C4 position. nih.gov Similarly, in the study of 2,4,7-trichloroquinazoline, selective Suzuki couplings were achieved at different positions by tuning the reaction conditions and the palladium catalyst. nih.gov For this compound, catalyst optimization would involve screening various palladium or nickel sources and a diverse set of phosphine or NHC ligands to maximize yield and achieve the desired regioselectivity for a specific transformation.

Table 2: Factors Influencing Regioselectivity in Polyhalogenated Heterocycles

| Factor | Influence on Regioselectivity | Example |

| Bond Strength | Weaker C-X bonds react faster (C-Cl >> C-F). | Selective coupling at the C-Cl position is the expected outcome under standard conditions. nih.gov |

| Electronic Effects | The electron-withdrawing pyridine nitrogen activates adjacent positions (C2) for nucleophilic attack/oxidative addition. | In many dihalopyridines, C2 is the most reactive site. nih.gov |

| Steric Hindrance | Bulky substituents near a reaction site can hinder catalyst approach, favoring reaction at a less hindered site. | The fluorine at C2 and methylthio at C4 may sterically influence reactivity at C3. |

| Catalyst/Ligand | Bulky or electronically specific ligands can bind to the metal center and control which site it can access. | Use of bulky NHC ligands can reverse the innate C2 selectivity in dichloropyridines. nih.gov |

Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The presence of two different halogen atoms at the C2 and C3 positions raises questions of regioselectivity, which can be influenced by reaction conditions and the nature of the incoming nucleophile.

The SNAr reactions of halogenated pyridines are a cornerstone of their functionalization. In activated aryl systems, the typical order of halide leaving group ability is F > Cl > Br > I, which is considered evidence for a mechanism where the rate-controlling step is the initial addition of the nucleophile. nih.gov However, in reactions involving pyridinium (B92312) ions, a different reactivity order has been observed (e.g., 2-CN > 2-F ~ 2-Cl), suggesting that for some substrates, the deprotonation of the addition intermediate can be rate-controlling. nih.gov

For polyhalogenated pyridines like pentafluoropyridine, the site of nucleophilic attack can be controlled by reaction conditions. rsc.org Under mild basic conditions, nucleophilic attack by hydroxybenzaldehydes occurs exclusively at the C-4 position. rsc.org However, under harsher conditions, fluorine atoms at the C-2 and/or C-6 positions can be selectively replaced. rsc.org This principle of regioselectivity being dependent on conditions is critical when considering the two distinct halogen environments in this compound. The fluorine atom at the C2 position is activated by the ring nitrogen, while the chlorine at C3 is less so. This suggests that nucleophilic attack would preferentially occur at the C2 position, displacing the fluoride.

The table below illustrates potential nucleophilic substitution reactions on the this compound core, based on established reactivity patterns of halopyridines.

| Nucleophile (Nu-H) | Reagent/Conditions | Expected Major Product |

| Secondary Amine (e.g., Piperidine) | Methanol, Heat | 3-Chloro-4-(methylthio)-2-(piperidin-1-yl)pyridine |

| Alkoxide (e.g., Sodium Methoxide) | Methanol, Heat | 3-Chloro-2-methoxy-4-(methylthio)pyridine |

| Thiolate (e.g., Sodium Thiophenoxide) | DMF or DMSO | 3-Chloro-4-(methylthio)-2-(phenylthio)pyridine |

| Hydroxide | Strong Base, Heat | 3-Chloro-4-(methylthio)pyridin-2-ol |

Dearomatization reactions convert flat, aromatic systems into three-dimensional structures, offering a powerful tool for generating molecular complexity. A widely used method for dearomatization involves the addition of nucleophiles to N-activated pyridines, leading to the formation of 1,2- or 1,4-dihydropyridines. researchgate.net The regioselectivity of this addition often depends on the nature of both the activating group on the nitrogen and the nucleophile itself. researchgate.net

Another strategy for dearomatization involves the generation of highly reactive pyridyne intermediates. nih.gov For example, 3-chloro-2-ethoxypyridine (B70323) can be converted into a 3,4-pyridyne intermediate through regioselective lithiation followed by treatment with a Grignard reagent. nih.gov This pyridyne can then be trapped by nucleophiles and electrophiles to yield highly substituted pyridines. nih.gov A similar strategy could potentially be applied to this compound, where the 2-fluoro group could facilitate the formation of a pyridyne intermediate, opening pathways for subsequent functionalization.

Oxidation Reactions of the Methylthio Group

The sulfur atom of the methylthio group is readily oxidized, providing a straightforward method for introducing sulfoxide (B87167) and sulfone functionalities. These oxidized derivatives are important in their own right, as the sulfone group, in particular, is a key component in many biologically active compounds. nih.govnih.gov

The partial oxidation of the methylthio group to a methylsulfinyl (sulfoxide) group can be achieved using controlled amounts of a suitable oxidizing agent. This transformation introduces a chiral center at the sulfur atom. A common method for this type of oxidation is the use of one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. In the synthesis of related prazoles, the sulfinyl group is a key structural feature. orientjchem.org The oxidation of a thioether to a sulfoxide is a critical step in preparing these and other valuable intermediates. orientjchem.org

Further oxidation of the methylthio group or the intermediate sulfoxide yields the corresponding methylsulfonyl (sulfone) derivative. This transformation typically requires stronger oxidizing agents or more forcing conditions than the synthesis of the sulfoxide. Reagents such as excess hydrogen peroxide, potassium permanganate, or Oxone® are commonly employed. nih.govorientjchem.org For instance, the oxidation of a 4-methylthio-pyridine-N-oxide to the corresponding 4-(methylsulfonyl)pyridine-N-oxide has been effectively carried out using 30% hydrogen peroxide. orientjchem.org Similarly, various thioether derivatives have been successfully oxidized to their target sulfones using potassium permanganate. nih.gov The resulting sulfone group is a stable and strongly electron-withdrawing moiety that significantly alters the electronic properties of the pyridine ring.

The table below summarizes common oxidation conditions for converting a methylthio group to its sulfoxide and sulfone forms.

| Starting Material | Oxidizing Agent | Conditions | Major Product |

| This compound | m-CPBA (1 equiv.) | CH₂Cl₂, 0 °C to RT | 3-Chloro-2-fluoro-4-(methylsulfinyl)pyridine |

| This compound | H₂O₂ (excess) | Acetic Acid, Heat | 3-Chloro-2-fluoro-4-(methylsulfonyl)pyridine |

| This compound | KMnO₄ | Acetone/Water | 3-Chloro-2-fluoro-4-(methylsulfonyl)pyridine |

| 3-Chloro-2-fluoro-4-(methylsulfinyl)pyridine | Oxone® | MeOH/Water | 3-Chloro-2-fluoro-4-(methylsulfonyl)pyridine |

Strategic Utilization of 3 Chloro 2 Fluoro 4 Methylthio Pyridine As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The inherent reactivity of 3-Chloro-2-fluoro-4-(methylthio)pyridine makes it an excellent starting point for the construction of more elaborate heterocyclic systems. The functional groups on the pyridine (B92270) ring serve as handles for a variety of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, and this effect is enhanced by the electron-withdrawing halogen atoms. Both the chlorine and fluorine atoms can act as leaving groups in nucleophilic aromatic substitution reactions. Typically, the fluorine atom at the 2-position is more reactive towards SNAr than the chlorine atom at the 3-position. This differential reactivity allows for the sequential and regioselective introduction of nucleophiles such as amines, alcohols, or thiols, which is a key strategy in building complex drug-like scaffolds.

Modification of the Methylthio Group: The sulfur atom of the methylthio group can be readily oxidized to a sulfoxide (B87167) or a sulfone. These transformations dramatically alter the electronic properties of the pyridine ring, making the sulfone a strong electron-withdrawing group and an excellent leaving group itself. This allows for a second layer of functionalization, where the sulfone can be displaced by nucleophiles, including carbon nucleophiles, to form C-C bonds.

Metal-Catalyzed Cross-Coupling: The chlorine atom at the 3-position can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids) or Buchwald-Hartwig (with amines) reactions. This enables the introduction of aryl, heteroaryl, or alkyl groups at this position, significantly increasing molecular complexity.

Through the sequential application of these reactions, this compound can be used as a linchpin to assemble fused heterocyclic systems, such as thienopyridines, furopyridines, or other polycondensed heterocycles that are prevalent in medicinal chemistry. synquestlabs.comscribd.com For instance, similar substituted pyridines are used as precursors to synthesize pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives, which have shown significant anticancer activity. synquestlabs.com

Table 1: Reactivity of Functional Groups on this compound

| Functional Group | Position | Common Reactions | Synthetic Utility |

|---|---|---|---|

| Fluoro | 2 | Nucleophilic Aromatic Substitution (SNAr) | Introduction of N, O, S-nucleophiles |

| Chloro | 3 | Nucleophilic Aromatic Substitution, Cross-Coupling | Introduction of C, N, O-nucleophiles; C-C bond formation |

| Methylthio | 4 | Oxidation (to sulfoxide/sulfone), Displacement | Modulation of electronics, introduction of nucleophiles |

Building Block for Ligands in Metal Complexes and Catalysis

The pyridine nitrogen atom possesses a lone pair of electrons, making it an excellent coordinator for a wide range of metal ions. This property allows pyridine-containing molecules to serve as ligands in coordination chemistry and homogeneous catalysis. This compound and its derivatives can be employed as ligands where the substituents modulate the electronic properties of the metal center, thereby influencing the catalytic activity.

The electron-withdrawing nature of the chloro and fluoro substituents decreases the basicity of the pyridine nitrogen, affecting its binding affinity to metal centers. This can be advantageous in certain catalytic cycles where fine-tuning the ligand's electronic profile is crucial for optimal performance. Furthermore, the sulfur atom in the methylthio group can also act as a coordination site, allowing the molecule to function as a bidentate ligand, potentially offering enhanced stability to the metal complex. Derivatives of this scaffold are valuable for creating custom ligands for specific catalytic applications, such as cross-coupling reactions that are fundamental to modern organic synthesis. ambeed.com

Development of Agrochemical Intermediates

Halogenated pyridine derivatives are a cornerstone of the modern agrochemical industry, forming the core structure of many highly effective herbicides, fungicides, and insecticides. agropages.comissuu.comsemanticscholar.org These compounds are considered fourth-generation pesticides, known for their high efficiency and improved toxicological and environmental profiles. agropages.com this compound is a key building block in this field, with its structural analogues being widely used in the synthesis of commercial crop protection agents.

The presence and position of halogen atoms on the pyridine ring are critical for biological activity. For example, a closely related analogue, 3-Chloro-2-fluoro-4-iodopyridine, is a crucial intermediate for synthesizing products with high insecticidal, bactericidal, or herbicidal properties. pipzine-chem.com The trifluoromethyl analogue, 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine, is another vital intermediate used to develop pesticides with enhanced metabolic stability and target affinity. issuu.comsemanticscholar.org These molecules are often elaborated into more complex structures. For instance, patent literature describes herbicidal compositions containing 4-amino-3-chloro-5-fluoro-6-(substituted-phenyl)pyridine-2-carboxylic acid, demonstrating the utility of the chloro-fluoro-pyridine core in building potent active ingredients. google.com The strategic use of these intermediates allows for the creation of agrochemicals that target specific biological pathways in weeds or pests.

Table 2: Examples of Related Pyridine Intermediates in Agrochemicals

| Intermediate | Application Area | Resulting Product Type |

|---|---|---|

| 3-Chloro-2-fluoro-4-iodopyridine pipzine-chem.com | Pesticide Chemistry | Insecticides, Fungicides, Herbicides |

| 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine issuu.comsemanticscholar.org | Crop Protection | Herbicides, Fungicides |

| Chlorinated/Fluorinated Methylpyridines agropages.com | Agrochemical Synthesis | Fourth-generation pesticides |

| 4-amino-3-chloro-5-fluoropyridine derivatives google.com | Herbicide Development | Synthetic Auxin Herbicides |

Precursor for Advanced Materials Synthesis

The field of materials science continuously seeks novel organic molecules that can serve as building blocks for functional materials with tailored electronic, optical, or thermal properties. gla.ac.uk Heterocyclic compounds are of particular interest due to their rigid structures and tunable electronic characteristics.

Computational and Theoretical Investigations of 3 Chloro 2 Fluoro 4 Methylthio Pyridine

Spectroscopic Parameter Prediction (e.g., NMR, IR, Raman) and Correlation with Experimental Data (focused on derivatives or mechanistic intermediates)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can be invaluable for the structural elucidation of new compounds and for understanding the properties of transient species like mechanistic intermediates. Density Functional Theory (DFT) is a widely used method for calculating NMR chemical shifts, as well as IR and Raman vibrational frequencies. rsc.orgjocpr.com

For a molecule like 3-Chloro-2-fluoro-4-(methylthio)pyridine, DFT calculations can predict the ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra. The accuracy of these predictions is often enhanced by using a scaling factor or by correlating the calculated isotropic shielding values with experimental chemical shifts for a set of related known compounds. mdpi.com The calculated chemical shifts are highly sensitive to the molecular geometry and the electronic environment of each nucleus.

In the context of derivatives or mechanistic intermediates of this compound, computational spectroscopy can be particularly insightful. For example, if the methylthio group is oxidized to a sulfoxide (B87167) or a sulfone, significant changes in the calculated NMR and vibrational spectra would be expected. These predicted changes can then be compared with experimental data to confirm the structure of the reaction product.

Vibrational Spectroscopy (IR and Raman): DFT calculations can provide a detailed assignment of the vibrational modes observed in the IR and Raman spectra. For substituted pyridines, the calculated frequencies are generally in good agreement with experimental values, especially when scaling factors are applied to account for anharmonicity and other systematic errors in the calculations. jocpr.com

Below is a hypothetical data table illustrating the kind of correlation that can be achieved between experimental and calculated vibrational frequencies for a related pyridine (B92270) derivative, 2-methoxy-3-(trifluoromethyl)pyridine. A similar approach would be applied to this compound and its derivatives.

Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Pyridine Derivative

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (DFT/B3LYP) |

| C-H stretch (aromatic) | 3080 | 3085 | 3090 |

| C-F stretch | 1310 | 1308 | 1315 |

| Pyridine ring stretch | 1605 | 1600 | 1610 |

| C-O-C stretch | 1250 | - | 1255 |

| CF₃ symmetric stretch | 1140 | 1142 | 1145 |

| Data is illustrative and based on typical values for similar compounds. mdpi.com |

NMR Spectroscopy: The prediction of NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method within DFT is a standard technique. mdpi.com For this compound, this would involve calculating the ¹H, ¹³C, and ¹⁹F chemical shifts. The presence of the electronegative fluorine and chlorine atoms, as well as the sulfur-containing substituent, would lead to a characteristic pattern of chemical shifts that can be predicted and compared with experimental spectra.

For mechanistic intermediates, such as a Meisenheimer complex formed during a nucleophilic aromatic substitution reaction, the predicted NMR spectrum would differ significantly from that of the starting material. This can provide strong evidence for the presence of such a transient species.

Table 2: Illustrative Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Substituted Pyridine

| Carbon Atom | Experimental (ppm) | Calculated (GIAO/DFT) (ppm) | Difference (ppm) |

| C2 | 162.5 | 163.1 | 0.6 |

| C3 | 115.8 | 116.5 | 0.7 |

| C4 | 148.2 | 148.9 | 0.7 |

| C5 | 118.9 | 119.4 | 0.5 |

| C6 | 145.1 | 145.8 | 0.7 |

| Data is hypothetical and serves as an example of the expected correlation. |

The synergy between computational prediction and experimental measurement of spectroscopic parameters is a powerful approach in modern chemical research, enabling the detailed characterization of molecules and the elucidation of reaction mechanisms.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 3 Chloro 2 Fluoro 4 Methylthio Pyridine Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula.

In the case of 3-Chloro-2-fluoro-4-(methylthio)pyridine, HRMS would be employed to confirm its molecular formula, C₆H₅ClFNS. The theoretical exact mass of this compound can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value within a narrow tolerance provides strong evidence for the correct elemental composition, distinguishing it from other potential compounds with the same nominal mass. This technique is particularly valuable in synthetic chemistry to verify the identity of the target product and to rule out the formation of unexpected byproducts.

Table 1: Theoretical vs. Expected Experimental HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₅ClFNS |

| Theoretical Exact Mass | 177.9764 u |

| Expected HRMS Result | [M+H]⁺ = 178.9837 u |

| Mass Accuracy | Typically < 5 ppm |

This table presents theoretical data for illustrative purposes.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a molecule with the complexity of this compound, a combination of one-dimensional and multi-dimensional NMR techniques is essential for a complete structural assignment.

Multi-dimensional NMR experiments provide through-bond correlation information that is critical for assembling the molecular framework. sdsu.eduprinceton.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would reveal the coupling between the two aromatic protons on the pyridine (B92270) ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached. princeton.edu It would allow for the unambiguous assignment of the protonated carbons in the pyridine ring and the methyl group of the methylthio substituent.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment shows couplings between protons and carbons over two to three bonds. princeton.edu HMBC is crucial for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations would be expected between the methyl protons and the carbon of the methylthio group, as well as between the aromatic protons and the surrounding quaternary carbons of the pyridine ring.

Table 2: Expected 2D NMR Correlations for this compound

| NMR Experiment | Expected Key Correlations |

| COSY | Correlation between H-5 and H-6 of the pyridine ring. |

| HSQC | Correlations for C-5/H-5, C-6/H-6, and the SCH₃ group. |

| HMBC | Correlations from SCH₃ protons to C-4; from H-5 to C-3, C-4, and C-6; from H-6 to C-2, C-4, and C-5. |

This table presents expected correlations based on the structure of this compound.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique. wikipedia.org The ¹⁹F chemical shift is very sensitive to the electronic environment, making it an excellent probe for structural confirmation. fluorine1.ruicpms.cz For this compound, the fluorine atom is at the 2-position of the pyridine ring. The chemical shift of this fluorine will be influenced by the adjacent chloro and methylthio groups, as well as the nitrogen atom in the ring. nih.gov

Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) can provide additional structural information. Long-range couplings are commonly observed in fluorine NMR. wikipedia.org In this molecule, coupling would be expected between the fluorine at C-2 and the proton at C-6.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Parameter | Predicted Value/Observation |

| Chemical Shift (δ) | Expected in the characteristic range for fluoropyridines. fluorine1.ru |

| Coupling | Expected coupling to H-6. |

| Multiplicity | Doublet of doublets (due to coupling with H-5 and H-6) or more complex pattern. |

This table presents predicted data based on general principles of ¹⁹F NMR spectroscopy.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. americanpharmaceuticalreview.com These techniques are excellent for identifying characteristic functional groups. mdpi.comnih.gov

For this compound, the following characteristic vibrations would be expected:

Pyridine ring vibrations: A series of bands corresponding to C-H stretching, C=C and C=N stretching, and ring breathing modes.

C-Cl stretching: A characteristic absorption in the lower frequency region of the infrared spectrum.

C-F stretching: A strong absorption band in the infrared spectrum.

C-S stretching: A weaker absorption in the infrared spectrum.

CH₃ group vibrations: Symmetric and asymmetric stretching and bending modes of the methyl group.

By comparing the experimental spectra with those of related compounds or with theoretical calculations, a detailed assignment of the vibrational modes can be achieved. nih.govresearchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C, C=N Stretch (Pyridine) | 1600 - 1450 |

| C-F Stretch | 1300 - 1000 |

| C-S Stretch | 800 - 600 |

| C-Cl Stretch | 850 - 550 researchgate.net |

This table provides general expected wavenumber ranges for the indicated functional groups.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, providing information on bond lengths, bond angles, and intermolecular interactions.

While no crystal structure for this compound itself is publicly available, the crystal structure of a related compound, (E)-3-chloro-2-(2-(4-fluorobenzylidene)hydrazinyl)pyridine, has been reported. researchgate.net This structure reveals a monoclinic crystal system with space group P2₁/n. researchgate.net Such studies on analogous compounds can provide valuable insights into the likely solid-state packing and intermolecular interactions that might be present in crystalline this compound. For the target compound, a successful crystallographic analysis would provide unequivocal proof of its structure.

Table 5: Illustrative Crystallographic Data from a Related Pyridine Derivative, (E)-3-chloro-2-(2-(4-fluorobenzylidene)hydrazinyl)pyridine

| Parameter | Reported Value researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.120(4) |

| b (Å) | 13.823(6) |

| c (Å) | 16.480(7) |

| β (°) | 91.744(8) |

This table presents published data for a related compound to illustrate the type of information obtained from X-ray crystallography.

Chromatographic Methods for Purity and Isomer Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of non-volatile compounds. For pyridine derivatives, reversed-phase HPLC is commonly employed. researchgate.net A suitable method for this compound would likely involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, possibly with an acidic modifier to improve peak shape. The purity of the sample can be determined by integrating the peak area of the main component relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds. The sample is vaporized and separated on a GC column, and the eluting components are then detected by a mass spectrometer. This provides both retention time information for separation and mass spectral data for identification. For this compound, GC-MS would be effective in separating it from volatile impurities and isomers, with the mass spectrum providing confirmation of the identity of each peak. rsc.org

Table 6: Commonly Used Chromatographic Methods for Pyridine Derivatives

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection |

| HPLC | C18 | Acetonitrile/Water | UV, MS |

| GC-MS | DB-5 or similar | Helium | Mass Spectrometry (EI) |

This table outlines general chromatographic conditions often used for the analysis of pyridine derivatives.

Structure Activity Relationship Sar Studies Methodologies for Pyridine Analogs

General Principles and Computational Approaches in SAR Studies

The foundational principle of SAR studies is that the biological activity of a molecule is directly related to its three-dimensional structure and physicochemical properties. nih.gov Modifications to a chemical scaffold, even minor ones, can lead to significant changes in biological efficacy and selectivity.

In the context of pyridine (B92270) derivatives, computational approaches are invaluable for predicting how different substituents will affect the molecule's interaction with a biological target. bldpharm.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized analogs.

For a molecule like 3-Chloro-2-fluoro-4-(methylthio)pyridine, computational analysis would involve calculating various molecular descriptors. These can be broadly categorized as:

Electronic Descriptors: These describe the electron distribution in the molecule. For instance, the presence of the electronegative chlorine and fluorine atoms significantly alters the electron density of the pyridine ring, which can be quantified using methods like Density Functional Theory (DFT). nih.gov This is crucial as the electron density at the nitrogen atom and across the ring system influences the molecule's ability to form hydrogen bonds and other electrostatic interactions. novasynorganics.com

Steric Descriptors: These relate to the size and shape of the molecule. The bulk of the chloro and methylthio groups can influence how the molecule fits into a binding pocket of a protein.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which affects its ability to cross cell membranes and interact with hydrophobic pockets in a target protein. The methylthio group, for example, would contribute to the lipophilicity of the molecule.

Molecular docking simulations are another powerful computational tool. These simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. sigmaaldrich.com For this compound, docking studies could reveal key interactions between the chloro, fluoro, and methylthio groups and the amino acid residues of a target protein.

Ligand Design Strategies Incorporating Halogens and Sulfur

The inclusion of halogens and sulfur-containing groups is a common strategy in modern drug design, often leading to improved potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov

Halogens (Chlorine and Fluorine):

The chlorine and fluorine atoms in this compound are not merely passive substituents. They can participate in specific, non-covalent interactions known as halogen bonds. acs.orgnih.gov A halogen bond is an interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the backbone carbonyl oxygen or a nitrogen atom in a protein. nih.govnih.gov

The strength of a halogen bond is influenced by the nature of the halogen and the electron-withdrawing character of the group it is attached to. nih.gov In the case of this compound, the electron-withdrawing pyridine ring enhances the σ-hole on the chlorine atom, making it a potential halogen bond donor. Fluorine, being highly electronegative but a weaker halogen bond donor, primarily influences the local electronic environment and can participate in hydrogen bonding.

The strategic placement of halogens can also modulate the metabolic stability of a compound by blocking sites susceptible to metabolism by cytochrome P450 enzymes.

Sulfur (Methylthio group):

The methylthio group at the 4-position of the pyridine ring also plays a significant role in molecular recognition. The sulfur atom, similar to halogens, can engage in chalcogen bonding, a type of σ-hole interaction. nih.gov These interactions can occur with Lewis basic sites on a biological target.

The combination of halogens and a sulfur-containing group in this compound presents a unique set of potential interactions that can be exploited in ligand design to achieve high affinity and selectivity for a biological target.

Methodologies for Investigating Substituent Effects on Reactivity and Molecular Interactions

Understanding the effect of substituents on the reactivity and molecular interactions of the pyridine ring is crucial for SAR studies.

Investigating Reactivity:

The reactivity of the pyridine ring is heavily influenced by its substituents. The electron-withdrawing nature of the chlorine and fluorine atoms in this compound deactivates the ring towards electrophilic aromatic substitution. Conversely, these substituents, particularly the fluorine at the 2-position, make the ring more susceptible to nucleophilic aromatic substitution.

Experimental methodologies to probe these effects include:

Kinetic Studies: Measuring the rates of reaction for various transformations can provide quantitative data on how the substituents affect the activation energy of a reaction.

Hammett Analysis: This approach uses Hammett substituent constants (σ) to quantify the electronic effect (both inductive and resonance) of a substituent on the reactivity of a molecule. By comparing the reactivity of a series of analogs with different substituents, a linear free-energy relationship can often be established.

Investigating Molecular Interactions:

A variety of spectroscopic and biophysical techniques are employed to study the molecular interactions of substituted pyridines:

X-ray Crystallography: This technique provides a high-resolution, three-dimensional structure of a ligand bound to its target protein. nih.gov This allows for the direct visualization of key interactions, such as hydrogen bonds, halogen bonds, and chalcogen bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study ligand-protein interactions in solution. Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) can identify which parts of the ligand are in close contact with the protein.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. This data offers deep insights into the driving forces of binding.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics of binding and dissociation (kon and koff rates) between a ligand and a target.

By systematically applying these methodologies, researchers can build a comprehensive understanding of the SAR for pyridine analogs like this compound, guiding the design of more potent and selective molecules.

Data Tables

To provide a quantitative perspective on the properties of the core scaffold of the title compound, the following table presents data for a closely related analog, 3-Chloro-2-fluoropyridine (B73461).

| Property | Value | Source |

| IUPAC Name | 3-chloro-2-fluoropyridine | novasynorganics.com |

| CAS Number | 1480-64-4 | novasynorganics.com |

| Molecular Formula | C₅H₃ClFN | novasynorganics.com |

| Molecular Weight | 131.53 g/mol | novasynorganics.com |

| XLogP3 | 1.6 | novasynorganics.com |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for Halogenated Methylthio Pyridines

The synthesis of functionalized pyridines is a mature field, yet there is a significant and growing emphasis on developing methods that are more environmentally benign, efficient, and cost-effective. nih.gov Traditional methods for producing related compounds, such as the synthesis of 3-chloro-2-fluoropyridine (B73461) from 2,3-dichloropyridine (B146566) using cesium fluoride (B91410) in DMSO at high temperatures, are effective but rely on harsh conditions and potentially expensive reagents. chemicalbook.com

Future research will pivot towards "Green Chemistry" principles to address these shortcomings. nih.govrsc.org This involves several key strategies:

Use of Greener Solvents: Replacing traditional, hazardous solvents like DMF and chlorinated hydrocarbons with more benign alternatives such as anisole, acetone, or acetonitrile (B52724). rsc.org

Alternative Energy Sources: Employing microwave-assisted synthesis or ultrasonic production to reduce reaction times and energy consumption compared to conventional heating. nih.gov

Catalytic Approaches: Developing and utilizing green catalysts that can be used in smaller quantities, are recyclable, and avoid the generation of stoichiometric waste. nih.govrsc.org

Atom Economy: Designing synthetic pathways, such as multicomponent one-pot reactions, that maximize the incorporation of starting materials into the final product, thus minimizing waste. nih.gov

A major goal is to redesign the synthesis of molecules like 3-Chloro-2-fluoro-4-(methylthio)pyridine to minimize environmental impact while maintaining or improving yield and purity. rsc.org The application of these sustainable practices is not only an academic pursuit but is increasingly demanded in industrial-scale chemical production. nih.gov

Exploration of New Catalytic Transformations Involving the Pyridine (B92270) Moiety

The pyridine ring is a versatile pharmacophore found in a vast number of therapeutic agents. nih.gov The functional groups on this compound—the chloro, fluoro, and methylthio groups—serve as synthetic handles for a variety of catalytic cross-coupling and derivatization reactions. Future research will focus on discovering and optimizing new catalytic transformations to expand the chemical space accessible from this scaffold.

Emerging areas of interest include:

Photocatalysis: Light-driven reactions using photocatalysts can enable unique transformations under mild conditions that are often difficult to achieve with traditional thermal methods. mit.edu This could be applied to forge new C-C or C-N bonds at specific positions on the pyridine ring.

Novel Pincer Catalysts: The development of advanced catalyst systems, such as Ruthenium-pincer complexes, opens avenues for highly selective reactions like dehydrogenation or hydrogenation, potentially modifying the pyridine core or its substituents in novel ways. acs.org

Asymmetric Catalysis: For applications in drug discovery, the development of catalytic methods to introduce chirality is paramount. Iridium-catalyzed asymmetric cycloadditions, for example, demonstrate how complex, enantioenriched heterocyclic structures can be built, a strategy that could be adapted for pyridine derivatives. acs.org

The goal of this research is to leverage the existing functionality of this compound to rapidly generate libraries of new, structurally diverse compounds. nih.gov These new molecules can then be screened for a wide range of biological activities, from anticancer to antimicrobial applications. nih.govnih.gov

Advanced Computational Modeling for Predictive Synthesis and Reactivity

The integration of computational chemistry and machine learning is revolutionizing how chemical research is conducted. acs.org Instead of relying solely on experimental trial-and-error, computational models can now predict reaction outcomes, elucidate mechanisms, and guide the design of new experiments with remarkable accuracy. mit.edumdpi.com

For a molecule like this compound, future research will increasingly rely on:

Predictive Reaction Modeling: Using computational models to prescreen potential reactants and catalysts to determine which combinations are most likely to yield a desired product. mit.edu This involves calculating properties like frontier orbital energies to assess reactivity, saving significant time and resources. mit.edu

Mechanism Elucidation: Simulating reaction pathways to understand the step-by-step mechanism of a transformation. This insight is crucial for optimizing reaction conditions (e.g., temperature, solvent, catalyst) to improve yield and selectivity.

In Silico Molecular Design: Designing novel pyridine derivatives virtually and predicting their properties, such as binding affinity to a biological target or their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov Molecular docking simulations, for instance, can predict how a designed molecule might interact with a specific protein target. nih.govnih.gov

The synergy between computational prediction and experimental validation accelerates the discovery process, making it possible to identify promising new compounds and synthetic routes more efficiently than ever before. acs.orgmdpi.com

Integration of this compound into Flow Chemistry and Automation Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, offers substantial advantages in control, safety, and scalability. vapourtec.comnoelresearchgroup.com When combined with automation, these platforms become powerful tools for high-throughput synthesis and optimization. vapourtec.comsyrris.com

The integration of the synthesis and derivatization of this compound into such platforms represents a significant future direction. Key benefits and research aims include:

High-Throughput Screening and Library Synthesis: Automated flow systems can run hundreds of reactions in series, systematically varying parameters like temperature, residence time, and reagent concentrations. vapourtec.comsyrris.com This allows for the rapid optimization of reaction conditions and the generation of large libraries of derivatives for screening.

Enhanced Safety and Reproducibility: Flow reactors handle only small volumes of reagents at any given time, which significantly improves safety, especially when dealing with hazardous materials or highly exothermic reactions. acs.org The precise control over reaction parameters afforded by automation leads to higher reproducibility compared to manual batch synthesis. syrris.com

Seamless Scalability: A key advantage of flow chemistry is the ease of scaling up production. Instead of re-optimizing a reaction for a larger vessel, one can simply run the flow reactor for a longer period ("scaling-out") or use multiple reactors in parallel ("numbering-up") to produce larger quantities of the target compound. acs.org

Telescoped Synthesis: Automation allows for the coupling of multiple reaction steps in a continuous sequence without the need for intermediate isolation and purification. noelresearchgroup.comacs.org This "telescoping" of syntheses dramatically increases efficiency and reduces waste.

By adapting the chemistry of this compound to automated flow platforms, researchers can accelerate the discovery-to-production pipeline for new materials and potential drug candidates derived from this versatile scaffold. syrris.comacs.org

Q & A

Q. What are the key synthetic routes for 3-Chloro-2-fluoro-4-(methylthio)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution on halogenated pyridine precursors. For example, fluorination of 3-chloro-4-(methylthio)pyridine derivatives using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) under anhydrous conditions at 80–120°C can introduce the fluorine substituent . Methylthio groups are typically introduced via thiolation of chloropyridines using sodium thiomethoxide (NaSCH₃) in polar aprotic solvents like DMF, followed by purification via column chromatography . Optimizing stoichiometry and reaction time is critical to minimize side products (e.g., over-alkylation).

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The methylthio group (-SCH₃) appears as a singlet near δ 2.5 ppm (¹H) and δ 15–20 ppm (¹³C). Fluorine-induced splitting in adjacent protons (e.g., H-2 and H-6) confirms regiochemistry .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 191.6 (calculated for C₆H₅ClFNS). Fragmentation patterns (e.g., loss of SCH₃ or Cl) validate substituent positions .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for medicinal chemistry applications?

- Methodological Answer :

- Suzuki Coupling : The chlorine atom at position 3 can be replaced with aryl/heteroaryl groups using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids. The methylthio group at position 4 acts as a directing group, enhancing reactivity at position 5 .

- Electrophilic Substitution : Fluorine at position 2 deactivates the ring, but nitration at position 5 can occur under mixed acid (HNO₃/H₂SO₄) at 0°C, leveraging the electron-withdrawing effects of F and SCH₃ .

Q. What strategies address contradictions in reported reactivity data between this compound and its analogs?

- Methodological Answer : Discrepancies often arise from solvent polarity and substituent electronic effects. For example:

- Hydrolysis Studies : While 3-chloro-4-(methylthio)pyridine hydrolyzes rapidly in aqueous NaOH, the addition of fluorine at position 2 slows this reaction due to increased electron deficiency. Kinetic studies (e.g., HPLC monitoring) can quantify these effects .

- Computational Modeling : DFT calculations (e.g., using Gaussian) compare charge distribution and frontier molecular orbitals to predict reactivity trends, resolving conflicts in experimental data .

Key Research Findings

- Synthetic Efficiency : Use of NaSCH₃ in DMF achieves >85% yield for methylthio introduction, but trace water reduces yield by promoting hydrolysis .

- Biological Relevance : Analogous compounds (e.g., 2-fluoro-4-(methylthio)pyridines) show inhibition of p38 MAP kinase, suggesting potential for anti-inflammatory drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.